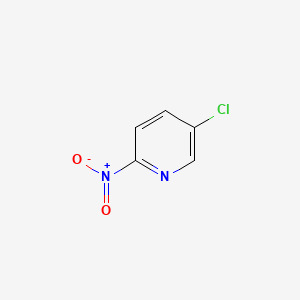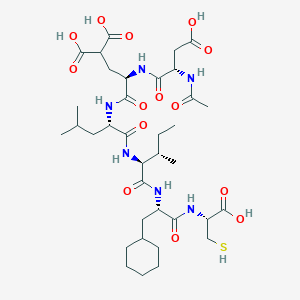
2-(4-Chlorobenzyl)benzimidazole
Overview
Description
2-(4-Chlorobenzyl)benzimidazole is a chemical compound with the molecular formula C14H11ClN2 and a molecular weight of 242.7 . It is used in electroplating as a corrosion inhibitor for copper and aluminum. It also serves as an effective insecticide and fungicide .
Synthesis Analysis
The synthesis of 2-(4-Chlorobenzyl)benzimidazole and similar compounds often involves C-N bond formation . The reaction is typically performed in an inert atmosphere, and the yield can be quite high . For example, the synthesis of 2-benzylbenzimidazole from 2-aminoaniline yielded the compound in a 72% isolated yield .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorobenzyl)benzimidazole is characterized by a benzimidazole ring attached to a benzyl group with a chlorine atom . The benzimidazole ring is a bicyclic heterocycle containing nitrogen, which gives the compound its unique properties .Physical And Chemical Properties Analysis
2-(4-Chlorobenzyl)benzimidazole has a melting point of 197.3-198 °C and a predicted boiling point of 479.7±28.0 °C. Its predicted density is 1.301±0.06 g/cm3 .Scientific Research Applications
Antimicrobial and Anticancer Agents : Benzimidazole derivatives, including 2-(4-chlorobenzyl)benzimidazole, have been found effective as antimicrobial compounds against strains like MSSA and MRSA, and as anticancer agents against various cancer cells such as HepG2, MDA-MB-231, and MCF7 (Pham et al., 2022).
Heme Oxygenase Inhibition : Analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole), including 2-(4-Chlorobenzyl)benzimidazole, are reported to be potent and selective inhibitors of heme oxygenase-2 activity, with potential therapeutic applications (Vlahakis et al., 2013).
DNA Topoisomerase Inhibition : Benzimidazole derivatives are active inhibitors of type I DNA topoisomerases, suggesting their potential use in treating diseases linked to DNA replication processes (Alpan et al., 2007).
Corrosion Inhibition : Studies have shown that benzimidazole derivatives, including 2-(4-Chlorobenzyl)benzimidazole, are effective in inhibiting the corrosion of metals like iron, particularly in acidic environments (Khaled, 2003).
Synthesis and Chemical Properties : Research has focused on the synthesis of benzimidazole derivatives using various methods, highlighting the compound's importance in medicinal chemistry and drug design (Kathirvelan et al., 2013).
Antiviral Applications : Benzimidazole nucleosides, related to 2-(4-Chlorobenzyl)benzimidazole, have shown significant antiviral potency against human cytomegalovirus, demonstrating a unique mode of action distinct from other antiviral drugs (Biron et al., 2002).
Antifungal Activity : Some derivatives of benzimidazole have been identified as effective antifungal agents against Candida spp., indicating their potential use in treating fungal infections (Bauer et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGUOPIIFAMLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279982 | |
| Record name | 2-(4-Chlorobenzyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzyl)benzimidazole | |
CAS RN |
5468-66-6 | |
| Record name | 5468-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorobenzyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















